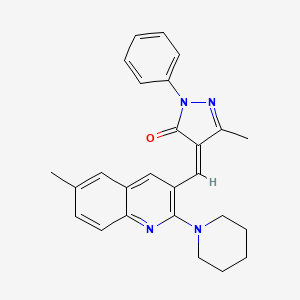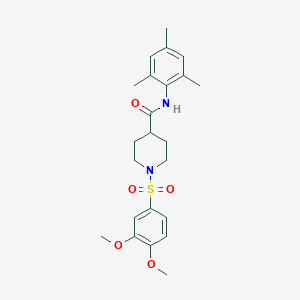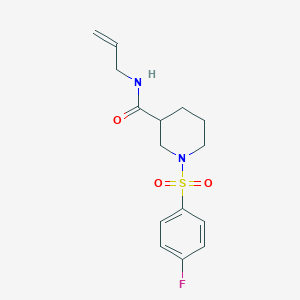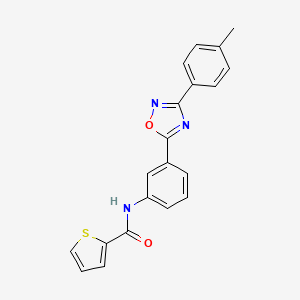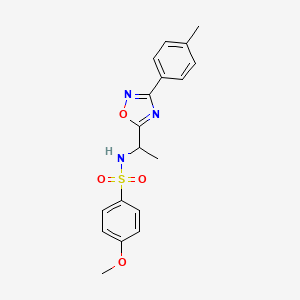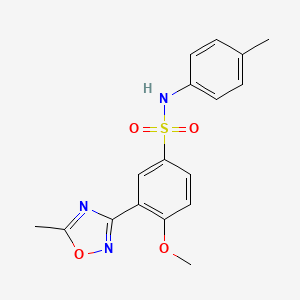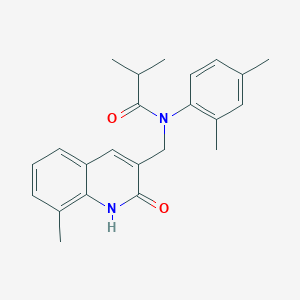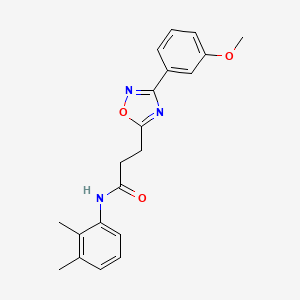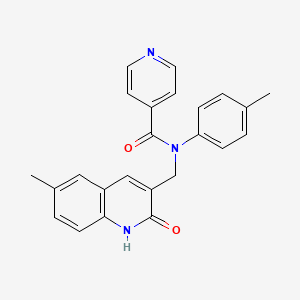
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-176, is a novel compound with potential therapeutic applications. It is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Mécanisme D'action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is a potent inhibitor of PARP, an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, which recruit DNA repair factors to the site of damage. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It enhances the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells, leading to increased cell death. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases by preventing the accumulation of toxic protein aggregates and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is its potent inhibitory activity against PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. However, one limitation is that it may not be selective for PARP, as it has been shown to inhibit other enzymes in the same family. Furthermore, its efficacy may vary depending on the type of cancer or neurodegenerative disease being studied.
Orientations Futures
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of research is the development of more selective PARP inhibitors that target specific isoforms of the enzyme. Another area is the investigation of combination therapies that include this compound with other drugs to enhance its efficacy. Furthermore, the potential use of this compound in other diseases such as cardiovascular disease and diabetes warrants further investigation.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is the 2-hydroxy-6-methylquinoline-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with p-toluidine to form the amide bond, followed by reduction of the nitro group to the amino group to yield the final product.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting the repair of DNA damage in cancer cells. Furthermore, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-3-6-21(7-4-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-13-17(2)5-8-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVANUPQOFKDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

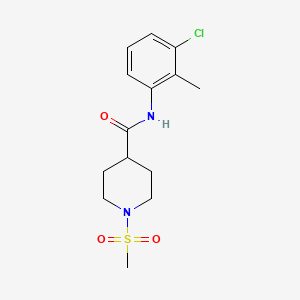
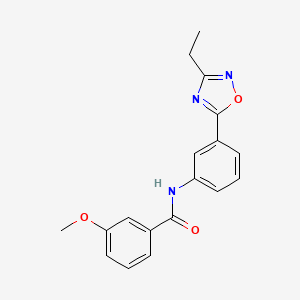
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)
